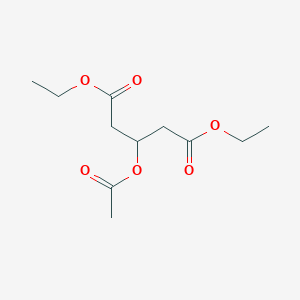
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is a chemical compound with the molecular formula C11H18O6. It is also known by other names such as diethyl 3-(acetyloxy)pentanedioate. This compound is an ester derivative of pentanedioic acid and is characterized by the presence of an acetyloxy group and two ethyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(acetyloxy)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanedioic acid+2Ethanol→Pentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where pentanedioic acid and ethanol are reacted in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols or other reduced derivatives.
Applications De Recherche Scientifique
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the acetyloxy group and has different reactivity and applications.
Pentanedioic acid, 3-oxo-, diethyl ester: Contains a keto group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in organic synthesis and drug development.
Propriétés
Numéro CAS |
91967-12-3 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
diethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3 |
Clé InChI |
RNPAWUKUCAUYNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


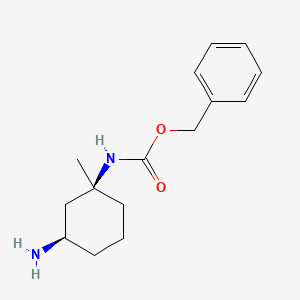

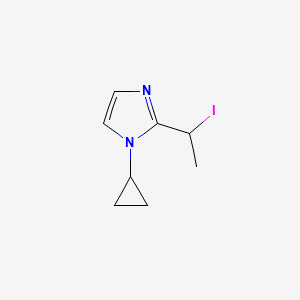
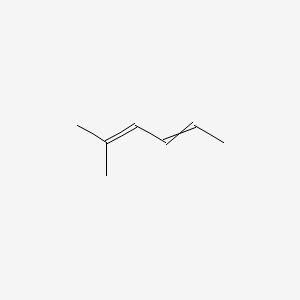
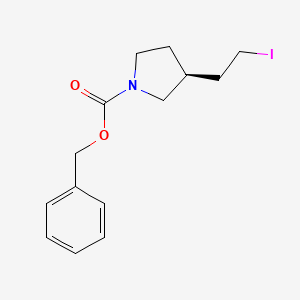
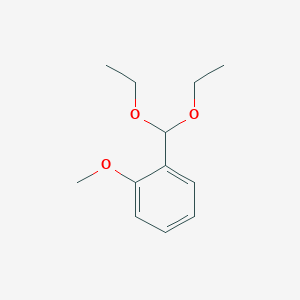
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
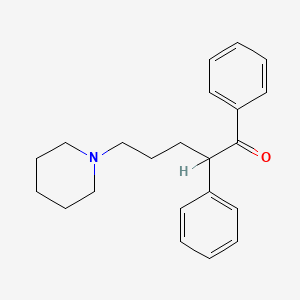
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
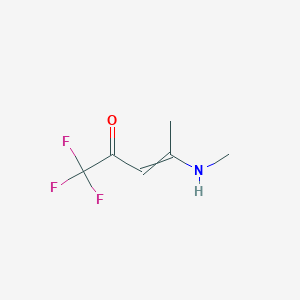
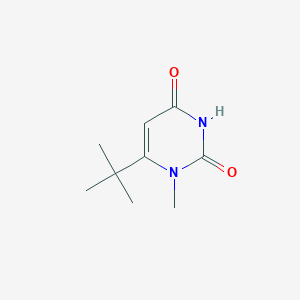
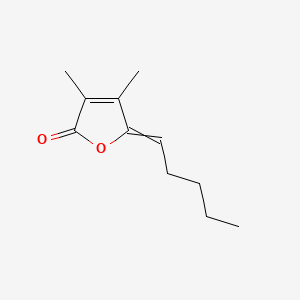
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)

